Phenacetin-d3

Bioanalysis LC-MS/MS GC-MS

Quantitative LC-MS/MS analysis of phenacetin in plasma is compromised by matrix effects causing unpredictable ion suppression. Unlabeled internal standards fail because they are mass-indistinguishable from the analyte. Phenacetin-d3 (CAS 60902-27-4) resolves this: its +3 Da mass shift ensures complete spectral separation while maintaining identical chromatographic retention, enabling precise correction for variable recovery and ionization efficiency. • Achieves 1 ng/mL LOQ in validated GLC-MS methods • Corrects for extraction recovery & ionization variability • Suitable for CYP1A2 activity assays & forensic adulterant quantification Ideal for pharmacokinetic studies, DDI screening, and forensic toxicology.

Molecular Formula C10H13NO2
Molecular Weight 182.23 g/mol
CAS No. 60902-27-4
Cat. No. B127421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenacetin-d3
CAS60902-27-4
SynonymsN-(4-Ethoxyphenyl)acetamide-d3;  p-Acetophenetidide-d3;  4-(Acetyl-d3-amino)phenetole;  4-Ethoxy-1-acetyl-d3-aminobenzene;  4-Ethoxyacet-d3-anilide;  4’-Ethoxyacet-d3-anilide;  Aceto-d3-4-phenetidine;  Aceto-d3-phenetidin;  Aceto-d3-phenetidine;  Aceto-d3-phe
Molecular FormulaC10H13NO2
Molecular Weight182.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i2D3
InChIKeyCPJSUEIXXCENMM-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenacetin-d3: Deuterated Internal Standard


Phenacetin-d3 (CAS 60902-27-4), also designated as N-(4-ethoxyphenyl)acetamide-2,2,2-d3, is the stable deuterium-labeled isotopologue of the non-opioid analgesic and antipyretic agent phenacetin . With a molecular weight of 182.23 g/mol, this compound incorporates three deuterium atoms in place of hydrogen atoms at the acetyl moiety (C10H10D3NO2) . This isotopic substitution imparts a mass shift of +3 Da relative to the unlabeled parent molecule (m/z 180 → 183 for the molecular ion) [1], enabling its primary utility as an internal standard (IS) for the precise quantification of phenacetin and its primary metabolite, acetaminophen (paracetamol), in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [2].

1
Workflow Fit LC-MS/MS & GC-MS quantitative bioanalysis of phenacetin.
2
Selection Logic Deuterated ISTD (+3 Da mass shift) for matrix-effect correction.
3
Research Context Designed for complex research matrices to enable precise ratio-based quantification.

Why Phenacetin-d3 Is Irreplaceable


In quantitative LC-MS/MS and GC-MS workflows, the accuracy of analyte quantification is critically compromised by matrix effects, which manifest as unpredictable ion suppression or enhancement caused by co-eluting endogenous components from biological samples (e.g., plasma, urine, microsomal incubations) [1]. While unlabeled phenacetin can serve as a calibrator or a recovery standard, it fails as an internal standard because its chromatographic and ionization behavior—though similar to the target analyte—is not distinguishable by the mass spectrometer [2]. This leads to a direct, uncorrectable bias in the calculated analyte concentration. Alternative internal standards, such as phenacetin-13C or the pentadeuterated analog phenacetin-d5, differ in isotopic purity, chromatographic retention time, and potential for cross-talk interference . The specific deuteration pattern of phenacetin-d3 (on the acetyl group) provides a distinct +3 Da mass shift that is free from spectral overlap with endogenous compounds, while its co-elution with the unlabeled analyte ensures perfect correction for variable sample preparation recovery and ionization efficiency .

Target
Phenacetin-d3 (Deuterated ISTD)
Substitute Risk 1
Unlabeled Phenacetin: Indistinguishable by MS, leading to uncorrectable bias in quantification.
Substitute Risk 2
Alternative ISTDs (d2/d5): Different metabolic isotope effects or chromatographic shifts may compromise matrix-effect correction.
Substitute Risk 3
Structural Analogs (Non-isotopic): Variable ionization and retention lead to inaccurate recovery and stability compensation.

Quantitative Evidence for Phenacetin-d3


Mass Shift Differentiation for Quantification

Phenacetin-d3 provides a definitive +3 Da mass shift relative to unlabeled phenacetin, enabling unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) without spectral interference [1]. In a validated GLC-chemical ionization mass spectrometry assay for human plasma, the mass spectrometer was set to monitor m/z 180 for unlabeled phenacetin and m/z 183 for phenacetin-d3 [1]. This clear separation is essential for accurate peak integration and quantitation, as unlabeled phenacetin cannot be used as an internal standard due to its identical mass [2]. This differentiates phenacetin-d3 from potential non-deuterated structural analogs like acetanilide or paracetamol, which would have different retention times and ionization efficiencies, introducing uncorrectable variability [2].

Mass Shift
Reported
m/z 180 → 183 (+3 Da)
Fundamental mass spectrometry distinction from the unlabeled analyte.
GLC-MS, isobutane CI, human plasma extracts (Garland 1977).
Bioanalysis LC-MS/MS GC-MS Internal Standard

In Vivo Isotope Effect on Metabolism

The specific location of the three deuterium atoms on the acetyl group in phenacetin-d3 results in a measurable, though small, kinetic isotope effect on its primary metabolic pathway, O-deethylation to acetaminophen, which is catalyzed by cytochrome P450 1A2 (CYP1A2) [1]. In a head-to-head study in hamsters, the in vivo exposure to the metabolite acetaminophen over 6 hours (AUC) was significantly lower for phenacetin-d3 compared to unlabeled phenacetin (AUCH/AUCd3 = 1.32) [1]. Notably, this effect was much less pronounced than for the d2 isotopologue deuterated at the α-methylene position (AUCH/AUCd2 = 2.71), demonstrating that the deuterium placement in phenacetin-d3 minimizes the isotope effect, making it a superior tracer for studies where metabolic fidelity is paramount [1].

Metabolic Effect
Model context
AUC ratio d3 = 1.32; d2 = 2.71
Phenacetin-d3 minimizes metabolic perturbation relative to the d2 isotopologue.
In vivo hamster model, hepatotoxic doses (Nelson 1978).
Drug Metabolism Isotope Effect Toxicology CYP1A2

Assay Precision and Linearity Validation

The use of phenacetin-d3 as an internal standard directly enables a validated, precise, and linear quantitative method for phenacetin in human plasma [1]. The GLC-MS assay employing phenacetin-d3 demonstrated a sensitivity limit of 1 ng/mL for phenacetin and a precision of ±1 ng/mL at a concentration of 25 ng/mL across six independent plasma samples [1]. This high degree of precision, achieved through the internal standard's correction of sample-to-sample variability, is a direct, quantifiable benefit not attainable with an external standard method or an unlabeled internal standard [2].

Method Validation
Reported
Precision ±1 ng/mL; LOQ 1 ng/mL
Supports bioanalytical method validation for research plasma matrices.
Human plasma spiked at 25 ng/mL phenacetin, GLC-MS (Garland 1977).
Bioanalytical Method Validation Precision Linear Range Internal Standard

Isotopic Enrichment and Purity Specifications

Procurement of phenacetin-d3 from reputable vendors includes a defined minimum chemical purity and isotopic enrichment, ensuring lot-to-lot consistency for critical analytical applications . The product is typically supplied with a chemical purity of ≥98% and an isotopic enrichment of ≥98% deuterium (2H) at the labeled positions . This contrasts with the use of non-certified or in-house synthesized materials, where the exact isotopic purity may be unknown or variable, directly impacting the accuracy of quantitative MS methods . For example, unlabeled phenacetin used as a reference standard may have high chemical purity but lacks the defined isotopic enrichment that defines this product's unique value proposition .

Isotopic Specification
Data to verify
Enrichment ≥98%
Defined isotopic enrichment is critical for minimizing IS-to-analyte cross-talk.
Supplier specification review; lot-specific CoA verification advised.
Quality Control Isotopic Purity Certificate of Analysis

Phenacetin-d3 Applications


Plasma Phenacetin Quantification for PK

Phenacetin-d3 is the gold-standard internal standard for the precise quantification of phenacetin in human plasma, enabling the determination of key pharmacokinetic parameters such as Cmax, Tmax, and AUC. The validated GLC-MS method demonstrates a limit of quantitation of 1 ng/mL and excellent precision (±1 ng/mL at 25 ng/mL), which is essential for generating reliable data for regulatory submissions in drug development or clinical research [1].

CYP1A2 Phenotyping and DDI Screening

In high-throughput in vitro DDI screening, phenacetin-d3 can be used as a stable isotope-labeled substrate to monitor CYP1A2 activity in human liver microsomes or recombinant enzyme systems [1]. Its minimal isotope effect on metabolism (AUCH/AUCd3 = 1.32) makes it a suitable probe to accurately measure the rate of acetaminophen-d3 formation, providing a direct and interference-free readout of enzyme activity, even in complex substrate cocktails [2].

Forensic Adulterant Screening

For forensic laboratories analyzing seized drug samples (e.g., cocaine) that are commonly adulterated with phenacetin, phenacetin-d3 serves as a crucial internal standard [1]. Its use enables the accurate quantification of phenacetin adulterant levels using validated LC-MS/MS methods, providing robust, legally defensible data that can withstand scrutiny in court [2].

Application
Selection Property
Validation Focus
Plasma phenacetin quantification for PK studies
ISTD matrix-effect correction
Recovery and accuracy in research matrices
CYP1A2 phenotyping and DDI screening
Substrate selectivity review
Metabolite formation endpoint context
Forensic adulterant screening
Analytical specificity
Interference review in complex matrices

Technical Documentation Hub

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